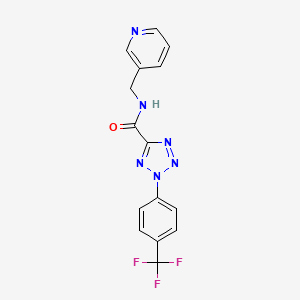
N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide, also known as PTZTR, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, such as medicine, agriculture, and material science. PTZTR belongs to the class of tetrazole-based compounds, which are known for their diverse biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
Glycine Transporter Inhibition
N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide and its derivatives have been explored for their potential as glycine transporter 1 (GlyT1) inhibitors. This research avenue is significant due to GlyT1's role in modulating glycine levels in the central nervous system, which can impact neurological and psychiatric disorders. A study by Yamamoto et al. (2016) identified structurally diverse compounds with potent GlyT1 inhibitory activity, favorable pharmacokinetics, and an ability to increase cerebrospinal fluid glycine concentrations in rats, highlighting the therapeutic potential in central nervous system disorders (Yamamoto et al., 2016).
Antifungal Activity
Research into N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives, closely related to the compound , has shown moderate antifungal activities against several phytopathogenic fungi. Wu et al. (2012) synthesized a series of these derivatives and found that some exhibited more than 50% inhibition activities against Gibberella zeae at 100 µg/mL, surpassing the efficacy of commercial fungicides carboxin and boscalid. This suggests the potential application of these compounds in developing new antifungal agents (Wu et al., 2012).
Polymer Synthesis and Material Science
The compound's structural motifs are also integral to the synthesis of polymers and materials science. Ma et al. (2010) explored the synthesis of a new aromatic diacid monomer containing a pyridine unit for polybenzimidazole preparation. The resulting polybenzimidazole exhibited excellent solubility, good thermal stabilities, and high thermal resistance, indicating its usefulness in creating high-performance materials (Ma et al., 2010).
Eigenschaften
IUPAC Name |
N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N6O/c16-15(17,18)11-3-5-12(6-4-11)24-22-13(21-23-24)14(25)20-9-10-2-1-7-19-8-10/h1-8H,9H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRDCISYWVPKET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

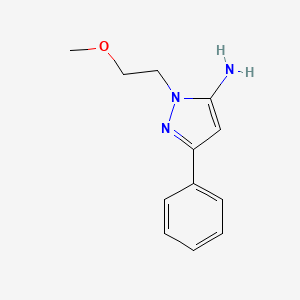
![1-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2682879.png)
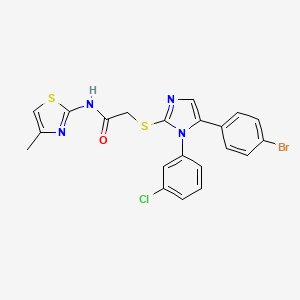

![Methyl 2-(aminomethyl)spiro[2.3]hexane-2-carboxylate](/img/structure/B2682885.png)
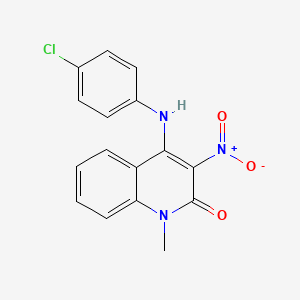
![Tert-butyl-[4-(2-iodoethoxy)butoxy]-dimethylsilane](/img/structure/B2682888.png)
![N-(2,5-dimethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2682890.png)
![8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2682892.png)
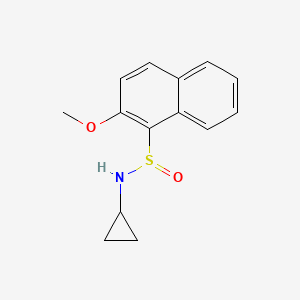
![[(1-Aminopropan-2-yl)sulfanyl]benzene](/img/structure/B2682896.png)
![5-(Trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B2682897.png)

![1,1-Dimethyl-3-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea](/img/structure/B2682899.png)